molecular formula C₆H₇D₅O B130285 4-Methyl-2-pentanone-1,1,1,3,3-d5 CAS No. 4840-81-7

4-Methyl-2-pentanone-1,1,1,3,3-d5

Cat. No.: B130285
CAS No.: 4840-81-7
M. Wt: 105.19 g/mol
InChI Key: NTIZESTWPVYFNL-IKISXXDZSA-N
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Description

It has the molecular formula C6H7D5O and a molecular weight of 105.1897 . This compound is often used in scientific research due to its unique isotopic labeling, which makes it valuable in various analytical and experimental applications.

Scientific Research Applications

4-Methyl-2-pentanone-1,1,1,3,3-d5 is widely used in scientific research, particularly in the following areas:

    Chemistry: It is used as an isotopic tracer in hydrogen-deuterium exchange experiments to study reaction mechanisms and pathways.

    Biology: The compound is used in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: It is employed in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: The compound is used in the development of new materials and in quality control processes

Preparation Methods

4-Methyl-2-pentanone-1,1,1,3,3-d5 can be synthesized through a deuterium exchange reaction. This involves the reaction of regular 4-methyl-2-pentanone with deuterium gas, resulting in the replacement of hydrogen atoms with deuterium . The reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature and pressure to ensure efficient hydrogen-deuterium exchange.

Chemical Reactions Analysis

4-Methyl-2-pentanone-1,1,1,3,3-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

Comparison with Similar Compounds

4-Methyl-2-pentanone-1,1,1,3,3-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:

These similar compounds share some applications but differ in their isotopic composition and specific uses in research and industry.

Properties

IUPAC Name

1,1,1,3,3-pentadeuterio-4-methylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-5(2)4-6(3)7/h5H,4H2,1-3H3/i3D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIZESTWPVYFNL-IKISXXDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197521
Record name 2-Pentanone, 4-methyl-1,1,1,3,3-d5-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4840-81-7
Record name 2-Pentanone, 4-methyl-1,1,1,3,3-d5-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004840817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentanone, 4-methyl-1,1,1,3,3-d5-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4840-81-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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